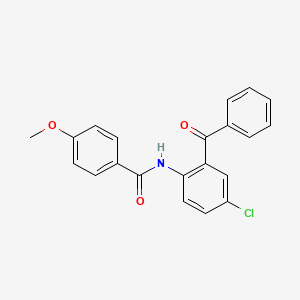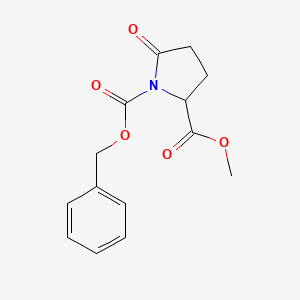![molecular formula C20H16ClN5O2 B2406606 6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 888422-59-1](/img/structure/B2406606.png)
6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule. It contains several functional groups, including a triazolopyrimidinone ring, a chlorophenyl group, and a dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolopyrimidinone ring and the phenyl groups would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the triazolopyrimidinone ring might participate in reactions with nucleophiles or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .科学的研究の応用
Synthesis and Structural Analysis
Research has led to the development of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related derivatives through reactions involving specific phenyl groups and reagents. These compounds, including the one specified, are synthesized to explore their structural characteristics and potential chemical properties (El-Agrody et al., 2001). Moreover, studies have delved into the crystal structures of related compounds, indicating their potential for further chemical analysis and application development (Repich et al., 2017).
Antimicrobial and Antibacterial Applications
Several derivatives of the triazolopyrimidines have been synthesized and tested for their antimicrobial and antibacterial properties. Compounds with similar structural frameworks have demonstrated significant efficacy against a range of bacterial strains, highlighting their potential as antimicrobial agents (Kumar et al., 2009). This research underscores the importance of such compounds in developing new antibiotics and antimicrobial drugs.
Potential Antiasthma Agents
Derivatives of triazolopyrimidines have also been identified as potential antiasthma agents. Through a series of chemical modifications and evaluations, specific compounds have been found to inhibit mediator release, a crucial factor in asthma and allergic reactions. This discovery opens new avenues for the development of antiasthma medications (Medwid et al., 1990).
Anticancer Agents
The unique mechanism of tubulin inhibition by triazolopyrimidine derivatives showcases their potential as anticancer agents. These compounds have been shown to promote tubulin polymerization without competing with paclitaxel, offering a novel approach to cancer treatment. The synthesis and structure-activity relationship (SAR) studies highlight the specific functional groups required for optimal activity, providing a foundation for further development of anticancer therapies (Zhang et al., 2007).
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, exploring its potential uses in fields like medicine or materials science, and developing methods to synthesize it more efficiently .
特性
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-12-3-8-16(9-13(12)2)26-19-18(23-24-26)20(28)25(11-22-19)10-17(27)14-4-6-15(21)7-5-14/h3-9,11H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLVYGKWCWHFQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl)N=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2406523.png)

![N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B2406528.png)
![tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate](/img/structure/B2406529.png)

![4-(tert-butyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406532.png)

![N1,N1-diethyl-N4-[(pyridin-2-yl)methyl]benzene-1,4-diamine](/img/structure/B2406535.png)
![2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide](/img/structure/B2406536.png)
![1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione](/img/structure/B2406537.png)

![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)

![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)
